molecular formula C13H12BrNO2S B1596812 Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate CAS No. 91076-96-9

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1596812
CAS No.: 91076-96-9
M. Wt: 326.21 g/mol
InChI Key: JKLWLDQXFCTDSF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a thiophene derivative characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in large reactors where the reaction mixture is heated and stirred continuously.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles like sodium cyanide or ammonia.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.

  • Substituted Thiophenes: Resulting from the substitution of the bromine atom.

Scientific Research Applications

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is not available, similar compounds have been classified as potentially harmful. For example, Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has hazard statements H315, H319, H335, and H413, indicating potential hazards related to skin irritation, eye irritation, respiratory irritation, and chronic aquatic toxicity .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The amino group and bromophenyl group interact with biological targets, influencing cellular processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an amino group.

  • Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate: Similar bromophenyl group but with an isoxazole ring instead of a thiophene ring.

Uniqueness: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new materials, therapeutic agents, and chemical processes.

Properties

IUPAC Name

ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWLDQXFCTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368261
Record name Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91076-96-9
Record name Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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